1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. It might also include information on what class of compounds it belongs to and what it’s used for.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges in the synthesis and how they were overcome.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. It might also discuss how the structure was determined, such as through X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity, what types of reactions it undergoes, and what products are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Photochemical Transformations
Research by Plíštil et al. (2006) on the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate demonstrated that irradiation in dry, nonnucleophilic solvents can lead to the formation of 3-alkoxy-6-methylindan-1-ones. This process involves 1,5-hydrogen migration and cyclization of photoenols, suggesting potential applications in synthetic organic chemistry due to the remarkable selectivity of these photoreactions (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
Chiral Building Blocks
Izquierdo et al. (2001) described the lipase-mediated resolution of 1,3-butanediol derivatives, highlighting the synthesis of chiral building blocks for pheromone enantiosynthesis. This study illustrates the potential of utilizing enzymatic reactions to achieve high enantiomeric excesses, which could be relevant for the development of chiral compounds related to "1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone" (Izquierdo, Plaza, Rodríguez, Tamayo, & Martos, 2001).
Aldose Reductase Inhibitors
A study by Da Settimo et al. (2003) on cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives revealed a novel class of aldose reductase inhibitors. These compounds showed promise in preventing cataract development, suggesting potential therapeutic applications for related indole-based compounds (Da Settimo, Primofiore, Da Settimo, La Motta, Simorini, Novellino, Greco, Lavecchia, & Boldrini, 2003).
Fluorescent Labeling Reagents
Hirano et al. (2004) developed 6-methoxy-4-quinolone, a novel fluorophore derived from 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence in a wide pH range. This research suggests the potential use of similar compounds for biomedical analysis and fluorescent labeling (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound, improvements to its synthesis, or unanswered questions about its behavior.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
properties
IUPAC Name |
1-(5-acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)10-3-4-12-11(7-10)5-6-14(12)13(16)8-17-2/h3-4,7H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIQRNRIEMCAPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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